molecular formula C7H6Cl2N2O B11780973 2,5-Dichloro-4-cyclopropoxypyrimidine

2,5-Dichloro-4-cyclopropoxypyrimidine

Cat. No.: B11780973
M. Wt: 205.04 g/mol
InChI Key: JYNXVWWXEMWBML-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-cyclopropoxypyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-cyclopropoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,5-Dichloro-4-cyclopropoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-cyclopropoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloropyrimidine
  • 4,6-Dichloropyrimidine
  • 2,5-Dichloropyrimidine

Comparison: 2,5-Dichloro-4-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to other dichloropyrimidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions.

Biological Activity

2,5-Dichloro-4-cyclopropoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease. This article explores the compound's biological activity, including its anti-inflammatory properties and its role in inhibiting specific enzymes.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H7Cl2N3\text{C}_8\text{H}_7\text{Cl}_2\text{N}_3

The synthesis of this compound involves various chemical reactions, including chlorination and cyclopropyl substitution on the pyrimidine ring. The specific synthetic pathways can vary, but they generally aim to enhance the biological activity through structural modifications.

LRRK2 Inhibition

Research indicates that this compound acts as a potent inhibitor of LRRK2. This kinase is a significant target for drug development due to its association with familial and sporadic forms of Parkinson's disease. The inhibition of LRRK2 is crucial for reducing neurodegeneration associated with these conditions. In vitro studies have shown that this compound effectively reduces LRRK2 activity, potentially leading to neuroprotective effects in models of Parkinson's disease .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A review highlighted that several pyrimidine derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes, which are involved in the inflammatory response. The IC50 values for related compounds suggest that this compound may similarly suppress these enzymes, leading to reduced production of pro-inflammatory mediators like PGE2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity. For instance, substituents that increase electron density on the ring have been linked to improved anti-inflammatory effects. The presence of halogen atoms like chlorine at positions 2 and 5 has been shown to influence both potency and selectivity towards COX enzymes .

Case Studies

  • Inhibition Studies : In a series of experiments involving carrageenan-induced paw edema in rats, pyrimidine derivatives similar to this compound demonstrated significant anti-inflammatory effects comparable to indomethacin. The ED50 values indicated effective doses that were lower than traditional anti-inflammatory medications .
  • Neuroprotective Effects : In transgenic mouse models for Alzheimer's disease, compounds with similar structures were shown to stabilize microtubules and reduce tau pathology. This suggests that this compound may offer similar neuroprotective benefits through mechanisms involving microtubule stabilization .

Data Summary

Biological Activity IC50/ED50 Values Reference
LRRK2 InhibitionPotent inhibition
COX-1 InhibitionIC50 < 0.05 μM
COX-2 InhibitionIC50 < 0.04 μM
Anti-inflammatory (ED50)ED50 = 9.17 μM (Indomethacin)

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,5-dichloro-4-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2

InChI Key

JYNXVWWXEMWBML-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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